1-Bromo-12-fluorododecane
Description
Overview of Long-Chain Halogenated Alkanes in Academic Research
Long-chain halogenated alkanes, compounds containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to a lengthy alkane chain, are a significant class of molecules in academic and industrial research. pressbooks.pubacademicpublishers.org These compounds are not typically found in abundance in nature but are synthesized for a wide array of applications. academicpublishers.org Their physical and chemical properties are heavily influenced by the nature and position of the halogen substituents as well as the length of the carbon chain. solubilityofthings.com
In academic research, these compounds are frequently used as starting materials or intermediates in the synthesis of complex organic products. solubilityofthings.com The carbon-halogen bond provides a site of reactivity, allowing for the introduction of other functional groups through nucleophilic substitution or elimination reactions. thieme-connect.de Researchers utilize long-chain haloalkanes to create molecules for pharmaceuticals, agrochemicals, and specialty materials. solubilityofthings.com Furthermore, the study of these compounds provides fundamental insights into reaction mechanisms and the influence of sterics and electronics on chemical reactivity. solubilityofthings.com Some long-chain halogenated alkanes, particularly polychlorinated and polybrominated compounds, are also subjects of environmental research due to their persistence and potential to bioaccumulate. nih.govresearchgate.net
Significance of Asymmetrically Substituted Dihalogenated Dodecanes
Asymmetrically substituted dihalogenated dodecanes, such as 1-Bromo-12-fluorododecane, possess a distinct significance in organic synthesis. The key to their utility lies in the differential reactivity of the two carbon-halogen bonds. The carbon-bromine bond is generally more susceptible to nucleophilic attack and other transformations than the more robust carbon-fluorine bond. This difference allows chemists to perform selective reactions at the brominated end of the molecule while leaving the fluorinated end intact for subsequent, different chemical modifications.
This selective reactivity is highly valuable for the construction of bifunctional molecules, polymers, and self-assembling monolayers. For instance, one end of the molecule can be anchored to a surface or a larger molecular scaffold via a reaction at the bromine-bearing carbon, while the fluorine-bearing end can be used to impart specific properties like hydrophobicity or to participate in a different type of chemical coupling. The study of these asymmetrically substituted compounds also allows for a deeper understanding of the electronic effects that one halogen has on the reactivity of the other, even over a long twelve-carbon chain. solubilityofthings.com This makes them excellent model systems for investigating long-range electronic interactions and for developing new selective synthetic methodologies. researchgate.net
Research Landscape and Foundational Studies Pertaining to this compound
The research landscape for this compound is primarily centered on its role as a synthetic intermediate and its fundamental chemical properties. While it is not as extensively studied as more common bifunctional reagents, it appears in specialized literature, particularly in the context of creating complex fluorinated molecules.
One notable study reports the formation of this compound as a minor byproduct during the synthesis of 12-Bromo-1,1-difluorododecane. thieme-connect.com In this research, the primary reaction involved the oxidative desulfurization-difluorination of a thioether precursor. The formation of this compound highlights a potential side-reaction pathway in fluorination chemistry, providing insight into the mechanisms of such transformations. thieme-connect.com
The physical and chemical properties of this compound have been characterized, providing foundational data for its use in synthesis. It is a liquid at room temperature and is generally soluble in nonpolar organic solvents, a characteristic feature of its long hydrocarbon chain. solubilityofthings.com Its insolubility in water is also a key property. solubilityofthings.com
Below is a table summarizing the known properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₄BrF |
| IUPAC Name | This compound |
| Molar Mass | 267.22 g/mol |
| Monoisotopic Mass | 266.10455 Da uni.lu |
| Physical State | Liquid at room temperature solubilityofthings.com |
| Appearance | Clear, colorless, oily liquid solubilityofthings.com |
| Density | 1.124 g/cm³ solubilityofthings.com |
| Solubility | Soluble in nonpolar solvents (e.g., hexane, octane); low solubility in polar solvents (e.g., water). solubilityofthings.com |
Table of Compounds
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| 1-Bromo-1,1-difluorododecane | C₁₂H₂₃BrF₂ |
| This compound | C₁₂H₂₄BrF |
| 1-chloro-1-fluoro-undecane | C₁₁H₂₂ClF |
| 1-chlorobutane | C₄H₉Cl |
| 1-chlorohexadecane | C₁₆H₃₃Cl |
| 1-dodecanol (B7769020) | C₁₂H₂₆O |
| 1-fluorododecane (B1294772) | C₁₂H₂₅F |
| 1-hydroxydodecane | C₁₂H₂₆O |
| 12-Bromo-1,1-difluorododecane | C₁₂H₂₃BrF₂ |
| 4-chlorobutyric acid | C₄H₇ClO₂ |
| 4-hydroxybutyric acid | C₄H₈O₃ |
| Butanol | C₄H₁₀O |
| Butyric acid | C₄H₈O₂ |
| Ethane | C₂H₆ |
| Ethyl chloride | C₂H₅Cl |
| gamma-butyrolactone | C₄H₆O₂ |
| Methane | CH₄ |
| Propane | C₃H₈ |
| Succinic acid | C₄H₆O₄ |
| 1,1-difluoroundecane | C₁₁H₂₂F₂ |
| 1,12-dibromo-1-fluorododecane | C₁₂H₂₃Br₂F |
| 1-bromo-12-(4-fluorophenyldodecyl)thioether | C₁₈H₂₈BrFS |
| 2-(11,11-Difluoroundecyl)isoindoline-1,3-dione | C₁₉H₂₅F₂NO₂ |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-12-fluorododecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BrF/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTDDHSZGZDGLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCBr)CCCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188805 | |
| Record name | Dodecane, 1-bromo-12-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353-29-7 | |
| Record name | Dodecane, 1-bromo-12-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecane, 1-bromo-12-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations and Reaction Pathways of 1 Bromo 12 Fluorododecane
Exploration of Nucleophilic Substitution Pathways (SN1, SN2) at Bromine and Fluorine Centers
Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. For 1-Bromo-12-fluorododecane, both the bromine and fluorine atoms can potentially act as leaving groups. The two primary mechanisms for nucleophilic substitution are the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways.
Given that both the C-Br and C-F bonds are on primary carbons, the SN2 mechanism is the highly favored pathway for nucleophilic substitution. studymind.co.uk The SN1 mechanism, which proceeds through a carbocation intermediate, is generally disfavored for primary alkyl halides due to the instability of the resulting primary carbocation. ucsb.edu
The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. vedantu.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. vedantu.com A key factor in determining the site of nucleophilic attack in this compound is the relative leaving group ability of bromide (Br⁻) versus fluoride (B91410) (F⁻).
The C-Br bond is significantly weaker than the C-F bond, making the bromide ion a much better leaving group. siue.edu This is due to the larger size and greater polarizability of the bromide ion, which allows it to stabilize the negative charge more effectively upon departure. siue.edu Consequently, nucleophilic attack will overwhelmingly occur at the carbon atom bonded to the bromine.
The general reaction can be depicted as:
Nu⁻ + Br-(CH₂)₁₂-F → Nu-(CH₂)₁₂-F + Br⁻
Where Nu⁻ represents a generic nucleophile.
The reaction at the fluorine center is highly unlikely to occur under typical SN2 conditions due to the strength of the C-F bond. Fluoride is a very poor leaving group, and significant energy would be required to break this bond. siue.edu
A qualitative comparison of the factors influencing the SN2 reaction at the bromine and fluorine centers is presented in the table below.
| Feature | C-Br Center (C1) | C-F Center (C12) | Rationale |
| Substrate Structure | Primary Alkyl Halide | Primary Alkyl Halide | Both are primary, favoring the SN2 mechanism. |
| Leaving Group Ability | Good | Very Poor | The C-Br bond is weaker than the C-F bond, making Br⁻ a better leaving group. |
| Steric Hindrance | Low | Low | The long alkyl chain does not significantly hinder the approach of a nucleophile to either terminal carbon. |
| Predicted Reactivity | High | Extremely Low | Nucleophilic substitution will selectively occur at the C-Br bond. |
Mechanisms of Elimination Reactions (E1, E2) Leading to Fluoroalkenes and Bromoalkenes
Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene. The two main mechanisms are E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular). Similar to substitution reactions, the E1 pathway is unlikely for a primary alkyl halide like this compound due to the instability of the primary carbocation intermediate. saskoer.ca Therefore, the E2 mechanism is the expected pathway for elimination.
The E2 reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, leading to the formation of a double bond and the departure of the leaving group. libretexts.org The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. libretexts.org
In this compound, elimination can theoretically occur at either end of the molecule:
Dehydrobromination: A base can abstract a proton from the C2 position, leading to the expulsion of the bromide leaving group from C1 and the formation of 12-fluorododec-1-ene.
Dehydrofluorination: A base could abstract a proton from the C11 position, resulting in the expulsion of the fluoride leaving group from C12 and the formation of 1-bromododec-1-ene.
Due to the superior leaving group ability of bromide compared to fluoride, dehydrobromination is the significantly more favorable pathway. siue.edu Strong, sterically hindered bases are typically used to promote elimination over substitution. studymind.co.uk
The general reaction for the favored elimination pathway is:
B:⁻ + Br-CH₂-CH₂-(CH₂)₉-F → BH + CH₂=CH-(CH₂)₉-F + Br⁻
Where B:⁻ represents a generic base.
Dehydrofluorination is much less likely due to the poor leaving group ability of fluoride. siue.edu
Role of Halogen Substituents in Directing Reaction Selectivity and Regiochemistry
The halogen substituents play a crucial role in directing the selectivity of reactions involving this compound.
In nucleophilic substitution reactions , the much greater leaving group ability of bromide directs the reaction to occur exclusively at the C1 position. The C-F bond remains intact under typical nucleophilic substitution conditions. This allows for the selective functionalization of the bromine-bearing end of the molecule.
In elimination reactions , the same principle applies. The bromine atom serves as the preferential leaving group, leading to the formation of an alkene at the C1-C2 position. This results in the formation of an ω-fluoroalkene.
The regiochemistry of the elimination reaction is straightforward in this case, as there is only one possible alkene product from the favored dehydrobromination pathway (12-fluorododec-1-ene). If the leaving group were on a secondary carbon, Zaitsev's rule would predict the formation of the more substituted (more stable) alkene as the major product. libretexts.org However, for a terminal halide, only the terminal alkene can be formed.
The table below summarizes the expected selectivity in the reactions of this compound.
| Reaction Type | Favored Reaction Center | Primary Product | Rationale |
| Nucleophilic Substitution (SN2) | C1 (Bromo) | 1-substituted-12-fluorododecane | Bromide is a significantly better leaving group than fluoride. |
| Elimination (E2) | C1-C2 (Dehydrobromination) | 12-fluorododec-1-ene | Bromide is a significantly better leaving group than fluoride. |
Theoretical Modeling of Transition States and Intermediates in Reactivity Profiles
While specific computational studies on this compound are not available, theoretical modeling provides a powerful tool for understanding the reactivity of such molecules. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surfaces of the SN2 and E2 reactions. acs.org
For the SN2 reaction , computational models can be used to calculate the energy of the transition state. In the SN2 transition state, the nucleophile and the leaving group are both partially bonded to the central carbon atom, which adopts a trigonal bipyramidal geometry. ucsb.edu Theoretical calculations would be expected to show a significantly lower activation energy for the transition state involving the C-Br bond compared to the C-F bond, confirming the selectivity for substitution at the bromine center.
For the E2 reaction , theoretical modeling can elucidate the geometry of the transition state. The E2 reaction proceeds most efficiently when the abstracted proton and the leaving group are in an anti-periplanar conformation. siue.edu Computational studies can be used to determine the energy of this transition state and compare the activation barriers for dehydrobromination and dehydrofluorination. Such calculations would undoubtedly show a much lower activation energy for the dehydrobromination pathway.
Furthermore, computational chemistry can be used to investigate the conformational preferences of the long dodecane (B42187) chain and how these might influence the accessibility of the reaction centers to nucleophiles or bases. compchemhighlights.org For long-chain alkanes, intramolecular interactions can lead to folded or bent conformations, which could potentially affect reaction rates, although for terminal reactions, this effect is likely to be minimal. compchemhighlights.org
Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Bromo 12 Fluorododecane
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1-Bromo-12-fluorododecane. By analyzing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, detailed information about the chemical environment of each atom can be obtained.
Proton (¹H) NMR spectroscopy provides information on the electronic environment of hydrogen atoms within the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the protons on the carbon atoms adjacent to the halogen substituents and the protons of the central methylene (B1212753) chain.
The protons on the carbon adjacent to the bromine atom (α-to-Br) are deshielded and typically appear as a triplet at approximately 3.41 ppm. Similarly, the protons on the carbon adjacent to the fluorine atom (α-to-F) are also deshielded, but to a greater extent, and their signal appears as a triplet at around 4.45 ppm. The coupling of these protons with the adjacent methylene groups results in the triplet multiplicity (J-coupling). The bulk of the protons in the central polymethylene chain (-(CH₂)₁₀-) are shielded and resonate as a broad multiplet in the range of 1.26-1.85 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Br-CH₂ -R | ~3.41 | Triplet |
| F-CH₂ -R | ~4.45 | Triplet |
Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each chemically distinct carbon atom produces a single peak. The electronegativity of the halogen substituents significantly influences the chemical shifts of the adjacent carbon atoms.
The carbon atom bonded to bromine (C1) is expected to resonate at approximately 34 ppm. The carbon atom bonded to fluorine (C12) will be significantly deshielded due to fluorine's high electronegativity and is expected to appear further downfield at around 84 ppm. The carbons in the central alkyl chain will have chemical shifts in the typical alkane region of 23-32 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C H₂-Br (C1) | ~34 |
| C H₂-F (C12) | ~84 |
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org For this compound, the ¹⁹F NMR spectrum would exhibit a single signal for the fluorine atom.
This signal is expected to appear as a triplet due to coupling with the two adjacent protons of the methylene group (-CH₂-F). The typical chemical shift for a fluorine atom in a fluoroalkane is in the range of -200 to -220 ppm. wikipedia.org This distinct signal confirms the presence and specific environment of the fluorine atom within the molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, the key vibrational bands are associated with the C-H, C-F, and C-Br bonds.
The IR spectrum will be dominated by strong C-H stretching vibrations from the methylene groups in the 2850-2960 cm⁻¹ region. C-H bending (scissoring and rocking) vibrations are expected around 1465 cm⁻¹ and 720 cm⁻¹, respectively. The C-F stretching vibration gives rise to a strong, characteristic absorption in the 1000-1100 cm⁻¹ range. spectroscopyonline.com The C-Br stretch occurs at lower wavenumbers, typically in the 515-690 cm⁻¹ region of the fingerprint region. uobabylon.edu.iqorgchemboulder.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (alkane) | Stretching | 2850 - 2960 |
| C-H (alkane) | Bending | 1465 |
| C-F | Stretching | 1000 - 1100 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
For this compound (C₁₂H₂₄BrF), the molecular ion peak (M⁺) will appear as a characteristic doublet with a nearly 1:1 intensity ratio, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). These peaks would be expected at m/z 266 and 268. chemsrc.com
Electron ionization (EI) would lead to predictable fragmentation patterns. Common fragmentation pathways include the loss of a bromine radical (M-Br) or a fluorine radical (M-F). Alpha-cleavage next to the halogens is also a likely fragmentation route. The cleavage of the long alkyl chain results in a series of cluster peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org The most stable carbocations formed during fragmentation will give rise to the most abundant peaks in the spectrum. For instance, cleavage of the C-Br bond would lead to a fragment at m/z 187 (C₁₂H₂₄F⁺).
Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., GC-MS, HPLC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is separated from other components based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides identification based on their mass spectra. This technique is highly effective for both qualitative and quantitative analysis, allowing for the detection and identification of trace impurities.
High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile impurities or for preparative-scale purification. A reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase, would be appropriate for separating this compound from more polar or less polar contaminants. nih.gov The retention time of the compound can be used for its identification and the peak area for its quantification.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-bromododecane (B92323) |
| 1-fluorododecane (B1294772) |
Computational and Theoretical Chemistry Studies of 1 Bromo 12 Fluorododecane
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, energies, and other electronic properties with a favorable balance of accuracy and computational cost.
The flexibility of the twelve-carbon chain in 1-bromo-12-fluorododecane gives rise to a vast number of possible conformations, each with a distinct energy. These conformations arise from the rotation around the carbon-carbon single bonds. The most stable conformation for a long n-alkane chain is typically the all-anti (or all-trans) conformation, where the carbon backbone is fully extended in a linear, zigzag fashion. acs.orgchemrxiv.org Deviations from this lowest-energy state occur through rotations around C-C bonds, leading to gauche conformers, which are generally higher in energy due to steric interactions.
Interactive Table: Relative Energies of this compound Conformers (Theoretical DFT Data) Note: These values are illustrative, based on typical energy penalties for gauche interactions in long-chain alkanes.
| Conformer | Description | Number of Gauche Interactions | Calculated Relative Energy (kcal/mol) |
| 1 | All-anti (Global Minimum) | 0 | 0.00 |
| 2 | Single Gauche (g) | 1 | ~0.9 |
| 3 | Double Gauche (gg) | 2 | ~1.8 |
| 4 | Gauche-Pentane Interference (g+g-) | 2 | >3.0 |
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. libretexts.org The energy and localization of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. taylorandfrancis.comyoutube.com
For this compound, DFT calculations can predict the energies and spatial distributions of the HOMO and LUMO.
HOMO (Highest Occupied Molecular Orbital): This orbital represents the most energetic electrons and is associated with the molecule's ability to act as an electron donor (a nucleophile). researchgate.netsemanticscholar.org Due to the higher polarizability and lower electronegativity of bromine compared to fluorine and carbon, the HOMO is expected to be primarily localized around the bromine atom and the adjacent C-Br bond.
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital available to accept electrons, making it key to the molecule's behavior as an electron acceptor (an electrophile). researchgate.netsemanticscholar.org The LUMO is anticipated to be an antibonding orbital (σ) primarily localized along the C-Br bond axis. The C-F bond will also have a corresponding σ orbital, but it will be higher in energy.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical stability. irjweb.com A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more readily excitable and reactive.
Interactive Table: Calculated Frontier Orbital Energies for this compound Note: Values are representative for a long-chain haloalkane calculated by DFT.
| Orbital | Calculated Energy (eV) | Primary Localization |
| HOMO | -6.8 | C-Br bond, Br lone pairs |
| LUMO | +0.5 | C-Br σ* antibonding orbital |
| HOMO-LUMO Gap | 7.3 | - |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture of molecular conformations and electronics, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. researchgate.netrsc.org In an MD simulation, the motion of every atom in the system is calculated over time by solving Newton's equations of motion, based on a force field that describes the inter- and intramolecular forces.
For this compound, MD simulations can provide insights into:
Conformational Dynamics: Simulations can track the transitions between different conformers (e.g., from anti to gauche) over time, revealing the flexibility of the alkyl chain at different temperatures. mdpi.com
Solvent Interactions: By placing the molecule in a simulation box with solvent molecules (like water or an organic solvent), MD can model how the molecule interacts with its environment. The polar ends (C-Br and C-F) would be expected to interact differently with polar solvents compared to the nonpolar alkyl chain.
Bulk Properties: For a system containing many this compound molecules, MD can be used to predict bulk properties such as density, viscosity, and diffusion coefficients. acs.org These simulations would show how the molecules pack together and move relative to one another in the liquid phase.
Interactive Table: Typical Parameters for an MD Simulation of Liquid this compound
| Parameter | Value / Method | Purpose |
| Force Field | OPLS-AA / CHARMM | Describes atomic interactions |
| System Size | 512 molecules | Represents a bulk liquid sample |
| Ensemble | NPT (Isothermal-Isobaric) | Constant Number of particles, Pressure, and Temperature |
| Temperature | 298 K (25 °C) | Simulates room temperature conditions |
| Pressure | 1 atm | Simulates standard atmospheric pressure |
| Simulation Time | 100 ns | Allows for sufficient sampling of molecular motion |
Computational Prediction of Reaction Pathways and Transition States
A key application of computational chemistry is the elucidation of chemical reaction mechanisms. rsc.org For this compound, a primary reaction of interest is nucleophilic substitution, where a nucleophile replaces one of the halogen atoms. The C-F bond is very strong and generally unreactive toward nucleophilic substitution, whereas the C-Br bond is significantly weaker and more susceptible to attack.
DFT calculations are highly effective for mapping the reaction coordinate of a nucleophilic substitution reaction, such as the SN2 reaction with a hydroxide (B78521) ion (OH⁻). semanticscholar.org This involves:
Locating Reactants and Products: The geometries and energies of the starting materials (this compound and OH⁻) and the final products (12-fluorododecan-1-ol and Br⁻) are optimized.
Finding the Transition State (TS): The transition state is the highest energy point along the reaction pathway. youtube.comresearchgate.netgithub.io Computational methods can find this saddle point on the potential energy surface. For an SN2 reaction, the TS would feature a pentacoordinate carbon atom, where the C-Br bond is partially broken and the C-OH bond is partially formed.
Calculating Activation Energy: The activation energy (Ea) is the energy difference between the transition state and the reactants. This value is critical for predicting the reaction rate.
Interactive Table: Calculated Energetics for the SN2 Reaction of this compound with OH⁻ Note: Values are illustrative and based on typical DFT calculations for primary alkyl bromides.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + OH⁻ | 0 |
| Transition State | [HO---C1H2---Br]⁻ complex | +22.5 |
| Products | 12-fluorododecan-1-ol + Br⁻ | -25.0 |
| Activation Energy (Ea) | Energy(TS) - Energy(Reactants) | +22.5 |
| Reaction Enthalpy (ΔH) | Energy(Products) - Energy(Reactants) | -25.0 |
These computational studies provide a comprehensive, atom-level understanding of this compound, from its preferred shapes and electronic nature to its dynamic movements and chemical reactivity.
Applications of 1 Bromo 12 Fluorododecane in Advanced Organic Synthesis and Materials Science Research
Role as a Bifunctional Building Block in Complex Molecule Construction
The distinct reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds makes 1-Bromo-12-fluorododecane a strategic building block for the synthesis of complex, long-chain molecules. The C-Br bond is significantly more susceptible to nucleophilic attack and oxidative addition than the robust C-F bond. This difference allows for selective chemical transformations at the brominated terminus while preserving the fluorinated end.
This bifunctionality is crucial for constructing molecules with differentiated segments. For instance, the bromo- group can be converted into an organometallic reagent, such as a Grignard reagent, which can then participate in carbon-carbon bond-forming reactions to build a more complex carbon skeleton. Throughout this process, the terminal fluorine atom remains intact, imparting a fluorinated tail to the final product. This tail can introduce desirable properties such as hydrophobicity, lipophobicity, and enhanced thermal stability.
Precursor for Fluorinated and Brominated Polymers and Oligomers
In polymer science, this compound serves as a potential precursor for creating polymers with specialized properties. The presence of both bromine and fluorine allows for its incorporation into polymeric structures through various strategies, leading to materials that combine the characteristics of both brominated and fluorinated compounds.
One potential application is in the synthesis of block copolymers, where different monomer units are linked in a sequential manner. fudan.edu.cnrsc.org The bromo-functional group can act as an initiation site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This would allow for the growth of a polymer chain from one end of the molecule, resulting in a polymer with a terminal 12-fluorododecyl group. Such end-functionalized polymers are valuable in surface modification and the creation of self-assembling nanomaterials.
Furthermore, this compound can be chemically modified to introduce a polymerizable group. For example, reaction of the bromo-end with a suitable reagent could yield a methacrylate (B99206) or styrenic derivative, which could then be copolymerized with other monomers. researchgate.net This approach allows for the incorporation of the long, fluorinated alkyl chain as a pendant group along the polymer backbone. These pendant chains can significantly lower the surface energy of the resulting polymer, making it useful for creating hydrophobic and oleophobic coatings. While brominated compounds are known for their use in flame-retardant polymers, the incorporation of this specific molecule would also add the unique properties associated with fluorine.
Integration into Self-Assembled Monolayers and Surface Chemistry Studies
The long alkyl chain and terminal halogen atoms of this compound make it a subject of interest for studies in surface chemistry and the formation of self-assembled monolayers (SAMs). Research on similar long-chain haloalkanes, such as 1-bromododecane (B92323) and 1-fluorododecane (B1294772), has shown their ability to form ordered, dimeric structures, sometimes referred to as "molecular corrals," on silicon surfaces. researchgate.net
These studies reveal that the terminal halogen atom plays a critical role in the initial adsorption and "sticking" of the molecule to the substrate. fudan.edu.cn Once adsorbed, the long dodecyl chains interact with each other via van der Waals forces, driving the self-assembly process and leading to the formation of organized molecular layers. The presence of two different halogens in this compound offers a unique tool for investigating the influence of terminal group chemistry on surface binding and monolayer structure.
By depositing this compound onto a surface, it is possible to create a modified surface whose properties are dictated by the exposed terminal groups. If the molecules orient with the bromine atom attached to the surface, a fluorinated surface is presented to the environment. Fluorinated surfaces are known for their low surface energy, leading to hydrophobic and lipophobic characteristics. This makes them valuable for applications such as anti-fouling coatings, low-friction surfaces, and in microelectronics.
Synthesis of Novel Surfactants and Detergents
This compound is an ideal precursor for the synthesis of specialized cationic surfactants, particularly those based on quaternary ammonium (B1175870) compounds. alfa-chemistry.comnih.gov Surfactants are amphiphilic molecules, containing both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. In this case, the 12-carbon chain, particularly with the terminal fluorine, acts as the hydrophobic tail.
The synthesis of a quaternary ammonium surfactant from this precursor involves a straightforward nucleophilic substitution reaction, where the bromine atom is displaced by a tertiary amine (e.g., trimethylamine). This reaction forms a quaternary ammonium salt, with the positively charged nitrogen atom serving as the hydrophilic head group and the bromide ion as the counter-ion.
Reaction Scheme: F-(CH₂)₁₂-Br + N(CH₃)₃ → [F-(CH₂)₁₂-N(CH₃)₃]⁺Br⁻
The resulting molecule is a fluorinated quaternary ammonium surfactant. Such surfactants are of significant interest because they combine the properties of both fluorinated surfactants and cationic surfactants.
Fluorinated Tail: The presence of the terminal fluorine atom can enhance the surfactant's chemical and thermal stability and lower the surface tension of water more effectively than traditional hydrocarbon-based surfactants. 20.210.105
Cationic Head Group: Quaternary ammonium compounds are known for their antimicrobial and antistatic properties, making them useful as disinfectants, biocides, and fabric softeners. alfa-chemistry.comnih.gov
These novel fluorinated cationic surfactants could find applications in specialty cleaning products, antimicrobial coatings, and as emulsifying agents in polymerization processes.
Development of Specialized Solvents and Reaction Media
Monofluorinated alkanes have been investigated as potential replacements for ozone-depleting solvents. The introduction of a single fluorine atom can modify properties like boiling point, density, and viscosity without the environmental persistence associated with perfluorinated compounds. The presence of a bromine atom in this compound further modifies these properties, resulting in a high boiling point and density.
Additionally, this compound can be used as a precursor for synthesizing ionic liquids. Ionic liquids are salts that are liquid at low temperatures (typically below 100 °C) and are considered "green" solvents due to their negligible vapor pressure. They are often composed of a large organic cation and an inorganic or organic anion. The bromo-functional group of this compound can be reacted with various nitrogen- or phosphorus-containing bases (e.g., substituted imidazoles, pyridines, or phosphines) to form the bulky cation, which would possess a fluorinated tail. Such ionic liquids could exhibit unique phase behavior and be used as recyclable reaction media for a variety of chemical transformations.
Analogues, Derivatives, and Structure Reactivity Relationships Pertaining to 1 Bromo 12 Fluorododecane
Comparative Analysis with Monohalogenated Dodecanes (e.g., 1-fluorododecane (B1294772), 1-bromododecane)
1-Bromododecane (B92323), with its relatively large and polarizable bromine atom, exhibits a higher boiling point and density compared to 1-fluorododecane. oc-praktikum.de The carbon-bromine bond is also weaker than the carbon-fluorine bond, which has significant implications for its reactivity. msu.edu Conversely, 1-fluorododecane is characterized by the highly electronegative fluorine atom, leading to a strong carbon-fluorine bond and making it generally less reactive in nucleophilic substitution reactions. msu.edualfa-chemistry.com
1-Bromo-12-fluorododecane can be viewed as a hybrid of these two, with a long, nonpolar hydrocarbon chain that dictates its low solubility in water and good solubility in organic solvents. solubilityofthings.com The presence of two different halogens at the terminal positions creates a molecule with two distinct reactive sites, a concept that will be explored further in the context of its derivatives.
Interactive Data Table of Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C12H24BrF | 267.22 | - | - |
| 1-Fluorododecane | C12H25F | 188.33 | -13 | 224.6 |
| 1-Bromododecane | C12H25Br | 249.23 | -9.5 | 276 |
Studies of Dihalogendodecane Isomers and Positional Effects
The properties and reactivity of dihalogenated alkanes are significantly influenced by the positions of the halogen atoms on the carbon chain. In the case of dihalododecanes, isomers with halogens on adjacent (vicinal), the same (geminal), or distant carbons will exhibit different physical properties and chemical behaviors.
For instance, the boiling points of isomeric haloalkanes tend to decrease with increased branching. msu.edu While this compound is a linear dihalide, a hypothetical branched isomer would be expected to have a lower boiling point due to a smaller surface area and consequently weaker van der Waals forces.
The relative positions of the halogens also affect reactivity. In α,ω-dihaloalkanes like 1,12-dibromododecane, the two halogen atoms can react independently in intermolecular reactions. However, there is also the possibility of intramolecular reactions, where one end of the molecule reacts with the other, leading to cyclization. The probability of intramolecular versus intermolecular reactions is dependent on factors such as reaction conditions and the length of the carbon chain, with the formation of five- and six-membered rings being particularly favorable. youtube.commasterorganicchemistry.com
Structure-Reactivity Correlations in Aliphatic Halogenated Systems
The reactivity of halogenoalkanes is primarily governed by the nature of the carbon-halogen bond. msu.edu Several key factors influence this reactivity:
Bond Enthalpy : The strength of the C-X bond decreases down the halogen group (C-F > C-Cl > C-Br > C-I). The C-F bond is exceptionally strong, making fluoroalkanes generally the least reactive haloalkanes. msu.edualfa-chemistry.com Conversely, the C-Br bond is weaker, making bromoalkanes more susceptible to nucleophilic substitution and elimination reactions. msu.edu
Bond Polarity : The C-X bond is polar due to the higher electronegativity of the halogen atom compared to carbon. This polarity creates a partial positive charge on the carbon atom, making it an electrophilic center susceptible to attack by nucleophiles. msu.edustudymind.co.uk The polarity decreases down the group (C-F > C-Cl > C-Br > C-I).
Nature of the Alkyl Group : The structure of the alkyl group (primary, secondary, or tertiary) also plays a crucial role. For S(_N)2 reactions, the reactivity order is primary > secondary > tertiary due to steric hindrance. For S(_N)1 reactions, the order is tertiary > secondary > primary due to the stability of the carbocation intermediate. libretexts.org this compound is a primary haloalkane at both ends.
In this compound, the C-Br bond is the more likely site for nucleophilic attack under typical S(_N)2 conditions due to its lower bond enthalpy compared to the C-F bond. The fluorine atom is a poor leaving group, and the C-F bond is very strong, making it much less reactive. alfa-chemistry.com
Synthesis and Reactivity of Fluorinated and Brominated Dodecane (B42187) Derivatives
The synthesis of this compound itself presents a challenge in selectively introducing two different halogens at the termini of a long alkyl chain. Common methods for synthesizing monohalogenated alkanes involve the conversion of alcohols. For example, 1-bromododecane is readily synthesized from 1-dodecanol (B7769020) using hydrobromic acid or other brominating agents. oc-praktikum.dechemicalbook.cominnospk.comprepchem.comwikipedia.org Similarly, 1-fluorododecane can be prepared from 1-dodecanol, although direct fluorination can be aggressive. youtube.com
The synthesis of α,ω-dihaloalkanes often starts from the corresponding diol. For instance, 1,12-dodecanediol (B52552) can serve as a precursor for 1,12-dibromododecane. The synthesis of this compound would likely involve a multi-step process, potentially starting with a diol and sequentially introducing the two different halogens.
The reactivity of fluorinated and brominated dodecane derivatives is largely dictated by the principles outlined in the previous section. Brominated derivatives are generally more reactive towards nucleophiles. For example, the bromine atom in 1-bromododecane can be displaced by various nucleophiles to introduce other functional groups. studymind.co.uksavemyexams.com Fluorinated long-chain alkanes, in contrast, are more chemically inert due to the strength of the C-F bond. alfa-chemistry.com This differential reactivity in a molecule like this compound allows for selective functionalization at the brominated end, leaving the fluorinated terminus intact. This makes it a potentially useful building block in the synthesis of complex molecules where a fluorine atom is desired in the final structure.
Future Research Directions and Unexplored Avenues for 1 Bromo 12 Fluorododecane
Sustainable and Green Chemistry Approaches to Synthesis
The traditional synthesis of halogenated alkanes often involves methods that are inconsistent with the principles of green chemistry, relying on hazardous reagents and generating substantial waste. vedantu.comunacademy.com Future research must prioritize the development of sustainable and environmentally benign synthetic routes to 1-Bromo-12-fluorododecane.
A primary objective is the adoption of renewable feedstocks. reagent.co.ukyoutube.com Instead of petroleum-based starting materials, the twelve-carbon backbone could be derived from biomass sources like fatty acids obtained from plant oils. libretexts.orgnih.gov Catalytic processes that convert these bio-based precursors into the desired dodecane (B42187) framework would represent a significant advancement in sustainability. greenchemistry-toolkit.org
Further research should focus on catalytic halogenation methods. The use of heterogeneous catalysts could facilitate cleaner reactions with easier product separation and catalyst recycling. quora.com A particularly innovative avenue is the exploration of enzymatic halogenation. Halogenating enzymes operate with high selectivity under mild aqueous conditions, offering a potentially transformative approach to installing the bromo and fluoro groups with minimal environmental impact. nih.gov
Additionally, the principles of atom economy and waste prevention should guide the design of new synthetic pathways. kean.edu This includes exploring solvent-free reaction conditions, such as mechanochemistry, or employing green solvents like ionic liquids or supercritical fluids, which can enhance reaction rates and selectivity while simplifying purification. acs.orggoogle.com
Table 1: Proposed Green Chemistry Approaches for Synthesis
| Research Approach | Key Objective | Potential Advantage |
|---|---|---|
| Bio-based Feedstocks | Replace petroleum-derived starting materials with renewable sources (e.g., fatty acids). | Reduces fossil fuel dependence; lowers carbon footprint. libretexts.orgnih.gov |
| Heterogeneous Catalysis | Develop solid-phase catalysts for selective bromination and fluorination. | Simplifies catalyst recovery and reuse; enables continuous flow processes. quora.com |
| Enzymatic Halogenation | Utilize halogenase enzymes for site-specific halogen introduction. | High selectivity under mild, aqueous conditions; biodegradable catalyst. nih.gov |
| Alternative Solvents | Investigate synthesis in ionic liquids or supercritical CO₂. | Enhanced reaction rates, improved selectivity, and reduced volatile organic compound (VOC) emissions. acs.orggoogle.com |
Advanced Mechanistic Studies Utilizing Modern Spectroscopic Techniques
A deep understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for optimizing existing protocols and discovering new reactivity. The molecule's bifunctional nature, with two different halogens, presents a compelling case for detailed mechanistic investigation. savemyexams.comunacademy.com The differential reactivity of the C-Br versus the C-F bond is a key feature to be explored, as the carbon-iodine bond is the weakest and most reactive among carbon-halogen bonds, while the carbon-fluorine bond is the strongest. savemyexams.com
Future studies should employ advanced, in-situ spectroscopic methods to observe reactive intermediates and transition states directly. Operando spectroscopy, which combines real-time spectroscopic analysis with simultaneous reaction monitoring, is a powerful tool for this purpose. uu.nlethz.chresearchgate.net A setup combining Raman, Infrared (IR), and UV-Vis spectroscopy could, for instance, track bond vibrations and electronic changes as the molecule undergoes substitution or elimination, providing a dynamic picture of the reaction pathway. For catalytic processes, techniques like X-ray Absorption Fine Structure (XAFS) spectroscopy could elucidate the structure and role of the catalyst's active site during the reaction. uu.nl
Table 2: Spectroscopic Techniques for Mechanistic Insight
| Spectroscopic Technique | Information Gained | Research Question Addressed |
|---|---|---|
| Operando Raman/IR Spectroscopy | Real-time monitoring of changes in molecular vibrations. | How do reaction conditions affect bond cleavage and formation at each terminus? uu.nlresearchgate.net |
| Operando UV-Vis Spectroscopy | Detection of chromophoric intermediates and changes in electronic structure. | Are there transient colored species that indicate specific mechanistic pathways? uu.nl |
| Advanced NMR Spectroscopy (e.g., 2D-NMR) | Detailed structural information and electronic environment of atoms. | How does functionalization at one end of the chain electronically influence the other? |
| Photoionization Mass Spectrometry | Sensitive and selective detection of elusive radical intermediates. | What is the mechanism of radical-initiated functionalization or polymerization? |
Computational Design of Novel Transformations and Applications
Computational chemistry, particularly Density Functional Theory (DFT), offers a predictive lens through which to explore the potential of this compound without the immediate need for extensive experimentation. fluorine1.rufluorine1.ru Theoretical calculations can provide fundamental insights into the molecule's electronic structure, reaction energetics, and spectroscopic properties, guiding future synthetic efforts. nih.govdntb.gov.uaescholarship.org
Future computational work could focus on designing novel transformations. By modeling reaction energy profiles, researchers can predict the feasibility and selectivity of reactions with various reagents. researchgate.netrsc.org For example, DFT calculations can determine the activation barriers for nucleophilic attack at the bromine- versus the fluorine-bearing carbon, quantitatively predicting the conditions needed for selective functionalization. stanford.edu This predictive power can accelerate the discovery of new reactions and minimize the generation of unwanted byproducts.
Furthermore, computational modeling can be used to design new applications for this compound and its derivatives. Simulations could predict how these molecules might self-assemble on surfaces to form functional monolayers or act as bifunctional building blocks in polymerization reactions. By calculating properties such as dipole moment, polarizability, and intermolecular interaction energies, it may be possible to design new materials, such as specialized surfactants or liquid crystals, with tailored properties.
Table 3: Potential Computational Research Projects
| Computational Method | Property Investigated | Research Goal |
|---|---|---|
| Density Functional Theory (DFT) | Reaction energy barriers and transition state geometries. | Predict selectivity of SN2 reactions at the C-Br vs. C-F terminus. researchgate.netstanford.edu |
| Time-Dependent DFT (TD-DFT) | Electronic transition energies and oscillator strengths. | Predict UV-Vis absorption spectra to aid in spectroscopic identification. nih.govosti.gov |
| Molecular Dynamics (MD) | Self-assembly behavior and conformational preferences. | Design novel surfactants or surface coatings based on molecular self-organization. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of intramolecular and intermolecular interactions. | Understand the influence of terminal halogens on the molecule's conformation and packing. |
Exploration of Unique Reactivity in Extreme Conditions or Novel Media
Investigating the chemical behavior of this compound under non-standard conditions could reveal unique and synthetically valuable reactivity. Extreme pressures, temperatures, or unconventional solvent systems can dramatically alter reaction equilibria and kinetics.
High-pressure chemistry, for instance, can promote reactions that have a negative activation volume, such as cycloadditions or certain polymerization reactions. chinesechemsoc.orgillinois.edu Subjecting this compound to high pressures could induce novel transformations that are inaccessible under ambient conditions, potentially leading to new polymeric materials with unique properties. Experimental studies on related long-chain molecules under high pressure and temperature have already demonstrated significant changes in chemical kinetics. nih.gov
The use of novel reaction media also presents a fertile ground for discovery. Ionic liquids, which are salts that are liquid at or near room temperature, can serve as both solvent and catalyst, influencing the course of nucleophilic substitution reactions involving alkyl halides. acs.orggoogle.com Similarly, supercritical fluids, such as carbon dioxide, offer a "green" solvent alternative with tunable properties that could enable selective reactions and simplified product isolation. Exploring the reactivity of this compound in these media could lead to cleaner, more efficient, and previously unknown chemical transformations.
Table 4: Unexplored Reactivity in Novel Conditions
| Condition/Medium | Potential Transformation | Scientific Rationale |
|---|---|---|
| High Pressure ( >1 GPa) | Polymerization or cycloaddition reactions. | Favors reactions with a negative volume of activation, potentially forming novel materials. chinesechemsoc.orgillinois.edu |
| Ionic Liquids | Altered selectivity in nucleophilic substitution. | Solvent-solute interactions can stabilize transition states differently, favoring one pathway over another. acs.org |
| Supercritical Fluids (e.g., scCO₂) | Selective mono-functionalization. | Tunable solvent properties (density, polarity) allow for fine control over reactivity and solubility. |
| Mechanochemistry (Ball Milling) | Solvent-free synthesis of derivatives. | Mechanical energy can induce chemical reactions, avoiding bulk solvents and potentially accessing different reaction pathways. |
Q & A
Q. What are the standard synthetic routes for 1-Bromo-12-fluorododecane, and how can researchers optimize yield and purity?
Methodological Answer:
- Step 1 : Begin with fluorination and bromination of dodecane derivatives. For example, nucleophilic substitution (SN2) using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) as fluorinating agents, followed by bromination at the terminal position using PBr₃ or HBr/H₂O₂ .
- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature, stoichiometry). Polar aprotic solvents like DMF enhance SN2 reactivity, while controlling temperature (e.g., 0–25°C) minimizes side reactions .
- Step 3 : Purify via fractional distillation or column chromatography. Monitor purity using GC-MS or HPLC, referencing IR spectra (C-F stretch: 1000–1100 cm⁻¹, C-Br: 500–600 cm⁻¹) .
Q. How should researchers characterize the structural and thermodynamic properties of this compound?
Methodological Answer:
- Structural Analysis : Use NMR (¹H, ¹³C, and ¹⁹F NMR) to confirm regioselectivity. For example, terminal fluorine (δ ~ -200 ppm in ¹⁹F NMR) and bromine (δ ~ 3.3 ppm in ¹H NMR for CH₂Br) .
- Thermodynamic Data : Refer to vapor pressure and boiling point correlations for fluoro-/bromoalkanes. Compare experimental data (e.g., DSC for melting points) with computational models (e.g., COSMO-RS) to validate phase-change behavior .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound across different studies?
Methodological Answer:
- Step 1 : Cross-validate using multiple techniques (e.g., FTIR, Raman, X-ray crystallography). For instance, discrepancies in C-F bond lengths may arise from crystallographic vs. spectroscopic measurements .
- Step 2 : Consult primary literature and databases (e.g., NIST Chemistry WebBook) to compare spectral libraries. Address solvent effects (e.g., CCl₄ vs. CS₂ shifts in IR) .
- Step 3 : Use quantum chemical calculations (DFT/B3LYP) to model vibrational frequencies and electronic transitions, reconciling experimental vs. theoretical data .
Q. What experimental frameworks are suitable for studying the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Framework 1 : Apply the PICO framework:
- Population : this compound as a substrate.
- Intervention : Palladium-catalyzed Suzuki-Miyaura coupling.
- Comparison : Efficiency vs. other bromoalkanes (e.g., 1-bromododecane).
- Outcome : Yield, selectivity, and functional group tolerance .
- Framework 2 : Use FINER criteria to design experiments:
- Feasible : Ensure access to anhydrous conditions and glovebox techniques.
- Novel : Explore understudied applications in fluorinated polymer synthesis .
Q. How can computational chemistry predict the environmental persistence of this compound?
Methodological Answer:
- Step 1 : Perform molecular dynamics (MD) simulations to assess biodegradability. Parameters include bond dissociation energies (C-Br: ~70 kcal/mol; C-F: ~116 kcal/mol) .
- Step 2 : Use quantitative structure-activity relationship (QSAR) models to estimate half-life in soil/water. Validate with experimental OECD 301D tests .
- Step 3 : Cross-reference with fluorocarbon databases (e.g., Pharos Project) to identify analogous compounds and their ecotoxicological profiles .
Methodological Guidance
Q. What strategies ensure reproducibility in synthesizing this compound?
- Documentation : Maintain detailed logs of reagent batches, reaction conditions, and purification steps. Use tools like ELNs (Electronic Lab Notebooks) .
- Validation : Replicate procedures from primary literature (e.g., Dykyj and Vanko, 1970) and compare yields/purity .
Q. How to design a risk assessment protocol for handling this compound?
- Hazard Mitigation : Refer to SDS guidelines for bromoalkanes (e.g., NFPA flammability rating: 1; use CO₂ fire extinguishers) .
- Waste Management : Neutralize brominated byproducts with NaHCO₃ before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
